molecular formula C47H90O6 B3145017 (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate CAS No. 56599-90-7

(2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate

Cat. No. B3145017
CAS RN: 56599-90-7
M. Wt: 751.2 g/mol
InChI Key: CQLNDFSVEFGNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate, also known as DHHPH, is a complex lipid molecule that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. DHHPH is a glycerolipid that consists of two fatty acid chains (dodecanoic acid and hexadecanoic acid) and a propyl chain that is esterified to the hydroxyl group of glycerol. The synthesis of DHHPH has been a topic of interest for researchers, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate is not fully understood, but it is believed to be related to its unique structure. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has a branched fatty acid chain, which can affect its interaction with other lipids and proteins. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has been shown to modulate membrane fluidity and permeability, which can affect the function of membrane proteins. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has also been shown to interact with enzymes and modulate their activity.
Biochemical and Physiological Effects:
(2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

(2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has several advantages for lab experiments, including its high solubility, stability, and biocompatibility. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate can be easily incorporated into liposomes and used as a drug carrier or membrane model. However, (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate can be expensive and difficult to synthesize, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate. One area of interest is the development of (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate-based liposomes for targeted drug delivery. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate-based liposomes have been shown to be effective in delivering drugs to cancer cells, and further research could lead to the development of more efficient and targeted drug delivery systems. Another area of interest is the study of (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate's interaction with membrane proteins, which could provide insights into the function of these proteins and their role in disease. Finally, further research is needed to fully understand the mechanism of action of (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate and its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate involves the condensation of dodecanoic acid, hexadecanoic acid, and propyl alcohol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with glycerol to form (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate. The yield and purity of (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.

Scientific Research Applications

(2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has been used in various scientific research applications, including as a surfactant, a drug carrier, and a membrane model. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has unique physicochemical properties that make it an attractive candidate for these applications. For example, (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has a high solubility in water and organic solvents, which makes it an effective surfactant. (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate can also form stable liposomes, which can be used as drug carriers for targeted drug delivery. Additionally, (2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate has been used as a membrane model to study the interaction of lipids with membrane proteins.

properties

IUPAC Name

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-21-23-25-28-30-33-36-39-45(48)51-42-44(53-47(50)41-38-35-32-27-18-15-12-9-6-3)43-52-46(49)40-37-34-31-29-26-24-22-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNDFSVEFGNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.